1-methyl-1H-pyrazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFAOHNVSOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427261 | |
| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-02-0 | |
| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Pathways for 1 Methyl 1h Pyrazole 5 Carbohydrazide and Its Analogues
Retrosynthetic Analysis of the 1-Methyl-1H-pyrazole-5-carbohydrazide Core Structure
Retrosynthetic analysis of this compound (I) reveals several key disconnections. The most apparent disconnection is at the amide bond of the carbohydrazide (B1668358) moiety, leading back to a pyrazole-5-carboxylic acid derivative (II), such as an ester or an acid chloride, and hydrazine (B178648). This approach simplifies the synthesis to the formation of the substituted pyrazole (B372694) ring and a subsequent functional group interconversion.
Further disconnection of the pyrazole ring (II) suggests two primary synthetic strategies. The first involves a cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and methylhydrazine. The second strategy is based on a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. Each of these strategies offers distinct advantages and challenges in terms of regioselectivity and substrate availability.
Established Methodologies for Pyrazole Ring Formation
The construction of the pyrazole ring is a cornerstone of this synthesis. Several well-established methodologies can be employed, each with its own set of advantages and limitations.
Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors
The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most common and classical methods for forming the pyrazole ring. beilstein-journals.org This approach involves the reaction of a hydrazine, in this case, methylhydrazine, with a 1,3-dicarbonyl compound or a synthetic equivalent. beilstein-journals.orgnih.gov The choice of the 1,3-dicarbonyl precursor is crucial for determining the substitution pattern of the final pyrazole.
A significant challenge in the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine is the control of regioselectivity, which can lead to the formation of two different regioisomers. beilstein-journals.orgnih.gov However, various strategies have been developed to overcome this limitation, such as the use of β-aminoacrolein and β-aminovinylketones as substrates. nih.gov
| Precursor Type | Example | Outcome | Reference |
| 1,3-Diketones | Acetylacetone | Forms a dimethylpyrazole | nih.gov |
| β-Ketoesters | Ethyl acetoacetate | Can lead to pyrazolones | semanticscholar.org |
| 1,3,5-Tricarbonyls | 1,5-Diaryl-1,3,5-pentanetriones | Can be used for more complex pyrazoles | beilstein-journals.orgnih.gov |
1,3-Dipolar Cycloaddition Approaches to Pyrazole Ring Systems
The 1,3-dipolar cycloaddition of diazo compounds with alkynes provides a powerful and regioselective method for pyrazole synthesis. acs.orguniovi.esiiardjournals.org In this approach, a diazo compound, often generated in situ from sources like N-tosylhydrazones, reacts with an alkyne to form the pyrazole ring. acs.orguniovi.esorganic-chemistry.org This method offers excellent control over the substitution pattern of the resulting pyrazole. organic-chemistry.org
The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne. acs.org While this method is highly effective, the preparation and handling of diazo compounds can be hazardous due to their potential toxicity and explosive nature. acs.org
Transformations from Pre-formed Pyrazole Carboxylic Acid Derivatives
An alternative strategy involves starting with a pre-formed pyrazole ring that already possesses a carboxylic acid or a related functional group at the desired position. This precursor can then be elaborated to the target carbohydrazide. For instance, 1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through various routes, including the oxidation of a corresponding aldehyde or the hydrolysis of a nitrile. ciac.jl.cnresearchgate.netresearchgate.net This approach is particularly useful when the desired pyrazole carboxylic acid is commercially available or readily accessible through other synthetic means.
Specific Synthetic Routes to this compound
The final step in the synthesis of this compound is the formation of the carbohydrazide moiety. This is typically achieved through the reaction of a pyrazole carboxylic acid derivative with hydrazine.
Esterification and Subsequent Hydrazinolysis Routes for Carbohydrazide Formation
A common and efficient method for preparing carbohydrazides is through the hydrazinolysis of the corresponding esters. nih.govnih.gov In this two-step process, the pyrazole carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to activate the carbonyl group. The subsequent reaction of the ester with hydrazine hydrate (B1144303) readily yields the desired carbohydrazide. semanticscholar.orgnih.gov
The direct reaction of a pyrazole carboxylic acid with hydrazine to form the hydrazide can be challenging and may require harsh conditions or coupling agents. The esterification step provides a milder and more reliable pathway. For example, the synthesis of pyrazole-4-carbohydrazide derivatives was unsuccessful when attempted directly from the corresponding carboxylic acid ethyl esters and hydrazine hydrate under certain conditions. researchgate.net However, the reaction of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate proved to be a successful route. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 1. Alcohol, Acid catalyst (for esterification) 2. Hydrazine hydrate | This compound | nih.govnih.gov |
| 1-Methyl-1H-pyrazole-5-carbonyl chloride | Hydrazine hydrate | This compound | datapdf.com |
Functional Group Interconversions on Substituted Pyrazole Scaffolds
The synthesis of this compound often involves the strategic manipulation of functional groups on a pre-existing pyrazole ring. A common and direct method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 1-methyl-1H-pyrazole-5-carboxylate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alcohol moiety and the formation of the desired carbohydrazide.
The starting ester, ethyl 1-methyl-1H-pyrazole-5-carboxylate, can be synthesized through several routes. One established method involves the Claisen condensation of a ketone with diethyl oxalate (B1200264), followed by cyclization with methylhydrazine. For instance, the reaction of a suitable ketone and diethyl oxalate in the presence of a base like sodium ethoxide yields a 2,4-dioxoester intermediate. Subsequent reaction of this intermediate with methylhydrazine leads to the formation of the pyrazole ring. The N-methylation of the pyrazole ring can also be achieved using a methylating agent like dimethyl sulfate.
An alternative approach to the carbohydrazide involves the conversion of a 1-methyl-1H-pyrazole-5-carboxamide. The carboxamide can be dehydrated to the corresponding carbonitrile, which can then potentially be converted to the carbohydrazide, although this is a less direct route. For example, 1-methyl-1H-pyrazole-5-carboxamide can be treated with a dehydrating agent like phosphorus oxychloride in pyridine (B92270) to yield 1-methyl-1H-pyrazole-5-carbonitrile. dntb.gov.ua
Furthermore, functionalization of the pyrazole ring at other positions can be achieved through various reactions. For example, the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid has been reported, demonstrating that the pyrazole ring can undergo electrophilic aromatic substitution. chemicalbook.com Such functionalized pyrazoles can then be subjected to further transformations to yield a variety of analogues.
Optimization of Reaction Conditions and Yields for Academic Syntheses
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. The crucial step of converting the ester to the carbohydrazide is often carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). The reaction time and temperature are key parameters that need to be controlled to maximize the yield and minimize the formation of byproducts. For instance, the synthesis of 5-methylpyrazine-2-carbohydrazide, a structurally related compound, was achieved by refluxing the corresponding methyl ester with an excess of 80% hydrazine hydrate for 4 hours. who.int
The choice of solvent can also play a significant role. While alcohols are commonly used, other high-boiling point solvents may be employed to achieve the necessary reaction temperatures. The molar ratio of the reactants is another critical factor. An excess of hydrazine hydrate is often used to drive the reaction to completion.
The table below summarizes typical reaction conditions for the synthesis of pyrazole carbohydrazides and their precursors, based on literature reports for analogous compounds.
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | Hydrazine hydrate | Methanol or Ethanol | Reflux | This compound | Moderate to High | General Method |
| 5-Methylpyrazine-2-carboxylic acid | Methanol, conc. H₂SO₄ (cat.) | Methanol | Reflux, 5h | Methyl 5-methylpyrazine-2-carboxylate | Not specified | who.int |
| Methyl 5-methylpyrazine-2-carboxylate | 80% Hydrazine hydrate | Methanol | Reflux, 4h | 5-Methylpyrazine-2-carbohydrazide | Not specified | who.int |
| 1-Methyl-1H-pyrazole-5-carboxamide | Phosphorus oxychloride, Pyridine | Pyridine | Room temp, 3h | 1-Methyl-1H-pyrazole-5-carbonitrile | 90% | dntb.gov.ua |
Considerations for Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds like pyrazoles. nih.gov This involves the use of environmentally benign solvents, catalysts, and energy sources to reduce the environmental impact of chemical processes.
For the synthesis of pyrazole derivatives, several green approaches have been explored. These include the use of water as a solvent, which is non-toxic, inexpensive, and readily available. nih.gov The use of recyclable catalysts, such as Amberlyst-70, has also been reported for the synthesis of pyrazoles in aqueous media at room temperature. nih.gov This heterogeneous catalyst can be easily recovered and reused, making the process more sustainable.
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyrazoles. nih.govmdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.comresearchgate.net Furthermore, solvent-free reaction conditions, often coupled with microwave activation, represent a highly eco-friendly approach by eliminating the need for volatile organic solvents. nih.govmdpi.comresearchgate.net
In the context of synthesizing this compound and its analogues, these green principles can be applied to various steps of the synthetic pathway. For example, the initial synthesis of the pyrazole ring could be performed using a water-based system with a recyclable catalyst. The subsequent conversion of the ester to the carbohydrazide could potentially be optimized to use greener solvents or even be carried out under solvent-free conditions with microwave assistance. The development of such green synthetic routes is crucial for the sustainable production of these important chemical compounds.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Pyrazole 5 Carbohydrazide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 1-methyl-1H-pyrazole-5-carbohydrazide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring protons, typically found in the aromatic region, will show characteristic splitting patterns based on their coupling with adjacent protons. The N-methyl group will appear as a sharp singlet, and the protons of the carbohydrazide (B1668358) moiety (NH and NH₂) will present as broad singlets, with their chemical shifts being sensitive to solvent and temperature.
For a closely related derivative, N'-(2-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, the methyl protons (CH₃) appear as a singlet at approximately 2.27 ppm, and the pyrazole ring proton (CH-Pz) is observed as a singlet at 6.49 ppm. The amide (NHCO) and pyrazole NH protons are found further downfield at 11.92 ppm and 13.09 ppm, respectively. chemicalbook.com In another related compound, 1-methyl-1H-pyrazole-5-carbonitrile, the pyrazole ring protons appear as doublets at 7.68 ppm and 7.13 ppm with a coupling constant of 2.0 Hz, and the N-methyl protons resonate as a singlet at 4.00 ppm. tandfonline.com
Based on these data, the expected ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆ are summarized in the table below.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (pyrazole ring) | ~7.4 - 7.7 | d | ~2.0 |
| H4 (pyrazole ring) | ~6.3 - 6.6 | d | ~2.0 |
| N-CH₃ | ~3.9 - 4.1 | s | - |
| NH (amide) | ~9.0 - 9.5 | br s | - |
| NH₂ (hydrazide) | ~4.5 - 5.0 | br s | - |
| Note: These are estimated values based on related compounds. Actual values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal. The pyrazole ring carbons will appear in the aromatic region, and the N-methyl carbon will be found in the aliphatic region.
For N'-(2-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, the methyl carbon resonates at 10.77 ppm, while the pyrazole ring carbons appear at 105.40 ppm, 140.56 ppm, and 146.16 ppm, with the carbonyl carbon at 159.05 ppm. chemicalbook.com
The anticipated ¹³C NMR chemical shifts for this compound are presented in the following table.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~158 - 162 |
| C5 (pyrazole ring) | ~145 - 148 |
| C3 (pyrazole ring) | ~138 - 142 |
| C4 (pyrazole ring) | ~108 - 112 |
| N-CH₃ | ~35 - 40 |
| Note: These are estimated values based on related compounds. Actual values may vary. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. durham.ac.uknih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak is expected between the H3 and H4 protons of the pyrazole ring, confirming their adjacent positions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show correlations between H3 and C3, H4 and C4, and the N-methyl protons with the N-methyl carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:
The N-methyl protons to C5 of the pyrazole ring.
The H3 proton to C5 and the carbonyl carbon (C=O).
The H4 proton to C3 and C5.
The amide proton (NH) to the carbonyl carbon (C=O). nih.gov
These 2D NMR experiments, when used in combination, provide a robust and unambiguous structural confirmation of this compound. durham.ac.uk
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for the N-H, C=O, C=N, and C-N functional groups. For a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the IR spectrum shows a strong band for the C=O stretch at 1655 cm⁻¹ and an N-H stretching vibration at 3241 cm⁻¹. nih.gov In another related carbohydrazide, the N-H stretching vibrations are observed in the range of 3300-3400 cm⁻¹, with the carbonyl stretch appearing around 1650-1700 cm⁻¹. nih.gov
The expected FT-IR vibrational frequencies for this compound are listed in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amide & hydrazide) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide I) | Stretching | 1650 - 1680 |
| N-H (amide II) | Bending | 1510 - 1550 |
| C=N (pyrazole ring) | Stretching | 1580 - 1620 |
| C-N | Stretching | 1200 - 1350 |
| Note: These are estimated values based on related compounds. Actual values may vary. |
Raman Spectroscopy (where applicable)
Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric vibrations of the pyrazole ring are expected to be prominent in the Raman spectrum. The C=N and C-C stretching vibrations of the ring would likely produce strong Raman bands. The C=O stretching vibration, while strong in the IR, may show a weaker band in the Raman spectrum. The application of Raman spectroscopy can be particularly useful in studying the solid-state packing and intermolecular interactions of pyrazole derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules such as pyrazole carbohydrazide derivatives. In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase, which are then guided into the mass analyzer. This gentle process minimizes fragmentation, typically yielding prominent ions corresponding to the protonated molecule [M+H]⁺ or other adducts.
The utility of ESI-MS extends to studying the formation of adducts and the reactivity of these compounds. For instance, studies on related pyrazolium (B1228807) carboxylates have employed ESI-MS to observe their decarboxylation and subsequent formation of nucleophilic carbene adducts. nih.gov For derivatives like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, mass spectrometry has been used to identify the deprotonated molecule [M-H]⁺, confirming its molecular weight. nih.gov The high accuracy of ESI-HRMS is critical in distinguishing between compounds with very similar nominal masses but different elemental compositions, an essential step in the characterization of newly synthesized derivatives. durham.ac.uk
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.
For pyrazole derivatives, the observed absorption bands are typically attributed to π–π* and n–π* transitions. The aromatic pyrazole ring and any attached chromophores, such as phenyl rings, contribute to these transitions.
π–π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, including the pyrazole and phenyl rings. Studies on various pyrazole-based compounds show strong absorption bands in the 200–260 nm range, which are assigned to π–π* transitions. nih.govrsc.org The presence of aromatic moieties on the pyrazole backbone can cause a bathochromic (red) shift in the absorption maximum. nih.gov
n–π Transitions:* These transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen or oxygen atoms of the carbohydrazide group) to a π* antibonding orbital. These transitions are generally weaker in intensity than π–π* transitions and can sometimes be observed as shoulders on the main absorption bands. researchgate.net
The solvent environment can influence the position and intensity of these absorption bands. The specific electronic transitions observed provide a fingerprint of the molecule's electronic structure.
Table 1: Electronic Absorption Data for Selected Pyrazole Derivatives
| Compound/Ligand | Solvent | λmax (nm) | Transition Assignment | Reference |
| Pyrazole (gas phase) | - | 203 | π → π | rsc.org |
| 3,5-dimethyl-1H-pyrazole | Ethanol (B145695) | 218 | π → π | nih.gov |
| 3,5-diphenyl-1H-pyrazole | Ethanol | ~250 | π → π* (aromatic) | nih.gov |
| Pyrazole ligand pypzR(16)py | CH2Cl2 | ~310 | π → π* | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Architecture Elucidation
Determination of Absolute Molecular Conformation and Stereochemistry
SCXRD analysis allows for the exact determination of the molecule's shape in the solid state. For pyrazole carbohydrazide derivatives, this includes the planarity of the pyrazole ring and the relative orientations of any substituent groups. For example, in the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the dihedral angles between the pyrazole ring and the two phenyl rings were determined to be 56.43 (8)° and 24.59 (8)°, indicating a significant twist between the ring systems. nih.gov Similarly, for 5-Methyl-N′-[(Z)-4-methylbenzylidene]-1H-pyrazole-3-carbohydrazide, the molecule is described as being slightly twisted, with a dihedral angle of 8.32 (7)° between the pyrazole and phenyl rings. iucr.org This precise structural information is unobtainable by other techniques and is fundamental to understanding the molecule's physical and chemical properties.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. SCXRD provides the geometric data necessary to identify and analyze these interactions in detail.
Hydrogen Bonding: The carbohydrazide moiety (-CONHNH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often the dominant force in the crystal packing of these derivatives. For instance, molecules of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide are linked by N—H⋯O hydrogen bonds to form one-dimensional chains. nih.gov In other derivatives, more complex networks involving bifurcated N—H⋯(N,O) hydrogen bonds can form, creating two-dimensional sheets. iucr.org The pyrazole ring nitrogens can also act as hydrogen bond acceptors.
Table 2: Hydrogen-Bond Geometry for a Pyrazole Carbohydrazide Derivative
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |
| N1—H1N···O1 | 0.905 | 2.191 | 2.865 | 130.8 | iucr.org |
| N1—H1N···N4 | 0.905 | 2.395 | 3.241 | 155.9 | iucr.org |
| N3—H3N···O1 | 0.885 | 2.232 | 2.997 | 144.4 | iucr.org |
Data for 5-Methyl-N′-[(Z)-4-methylbenzylidene]-1H-pyrazole-3-carbohydrazide. D = donor atom, A = acceptor atom. This table is interactive and can be sorted by clicking on the column headers.
Investigation of Crystal Packing and Supramolecular Assembly
The culmination of all intermolecular forces results in the final crystal packing and supramolecular assembly. Understanding this assembly is a key aspect of crystal engineering. The analysis of SCXRD data reveals how individual molecular units, organized by hydrogen bonds and other interactions, build up into larger, well-defined architectures. For example, the N—H⋯O hydrogen bonds in one derivative lead to simple one-dimensional chains, nih.gov while the more complex bifurcated hydrogen bonds in another create two-dimensional sheets that stack to form the three-dimensional crystal. iucr.org The study of these packing motifs is crucial for understanding and potentially controlling the solid-state properties of these materials.
Computational Chemistry and Theoretical Investigations on 1 Methyl 1h Pyrazole 5 Carbohydrazide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 1-methyl-1H-pyrazole-5-carbohydrazide, DFT calculations are instrumental in elucidating various molecular characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, rotation around the single bonds, particularly the C-C and C-N bonds connecting the pyrazole (B372694) ring to the carbohydrazide (B1668358) moiety, can lead to different conformers.
DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the geometry of these various conformers. By calculating the total electronic energy of each optimized conformer, their relative stabilities can be determined. The conformer with the lowest energy is the most stable and is expected to be the most populated form of the molecule under normal conditions. For instance, studies on similar pyrazole derivatives have identified the most stable conformers by comparing their relative energies.
Table 1: Theoretical Relative Energies of Possible Conformers of a Pyrazole Derivative (Note: This table is illustrative and based on typical findings for related pyrazole carbohydrazides. Specific values for this compound would require dedicated calculations.)
| Conformer | Relative Energy (kcal/mol) |
| Conformer A (Planar) | 0.00 |
| Conformer B (Twisted) | 1.52 |
| Conformer C (Ortho-planar) | 3.14 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the hydrazide group, while the LUMO would likely be distributed over the pyrazole ring and the carbonyl group. The calculated energies of these orbitals provide insights into the molecule's potential as an electron donor or acceptor in chemical reactions. Studies on related pyrazole derivatives have shown that the HOMO-LUMO gap can be tailored by substituting different functional groups. arabjchem.org
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Pyrazole Derivative (Note: These values are for a different pyrazole derivative and serve as an example. tandfonline.com)
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
Each calculated frequency corresponds to a specific molecular vibration, such as N-H stretching, C=O stretching, and ring vibrations. These theoretical frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the calculations. Comparing the calculated spectrum with an experimentally obtained spectrum can confirm the molecular structure and aid in the assignment of spectral bands. For example, in studies of similar pyrazole carbohydrazides, DFT calculations have been successfully used to assign the vibrational modes observed in their FTIR and Raman spectra. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand bonding interactions, lone pair occupations, and intramolecular charge transfer (ICT) phenomena. For this compound, NBO analysis can quantify the delocalization of electron density from the pyrazole ring and the carbohydrazide group.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydrazide group would exhibit positive potential, making them potential sites for nucleophilic interaction.
Molecules with significant intramolecular charge transfer and a large difference between their ground and excited state dipole moments can exhibit nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The first-order static hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule.
DFT calculations can be used to predict the β₀ value for this compound. A high β₀ value would suggest that the molecule has potential as an NLO material. Research on other pyrazole derivatives has shown that their NLO properties can be significant and are influenced by the specific substituents on the pyrazole ring. tandfonline.comresearchgate.net For example, the calculated first-order static hyperpolarizability for a related pyrazole derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was found to be 4.2 × 10⁻³⁰ esu. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and dynamic behavior over time. By simulating the molecule in a solvated environment, typically water, researchers can observe how it folds, changes shape, and interacts with its surroundings.
The process involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles. The forces on each atom are then calculated, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period. These simulations can reveal the most stable conformations of this compound, the energy barriers between different conformations, and the intramolecular hydrogen bonding patterns that stabilize its structure. For instance, studies on related pyrazole-carboxamides have demonstrated the utility of MD simulations in confirming the stability of ligand-receptor complexes over time, with minimal conformational changes and fluctuations observed during the simulation period. nih.gov Such analyses for this compound would be crucial in understanding its behavior in a biological environment and its ability to adopt a bioactive conformation required for interacting with a target protein.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.
The binding of this compound to a potential biological target can be modeled to understand the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyrazole derivatives, common biological targets include protein kinases, such as VEGFR-2 and CDK2, as well as enzymes like carbonic anhydrase. nih.govnih.gov
A hypothetical docking study of this compound into the active site of a protein kinase, for instance, might reveal that the pyrazole ring nitrogen atoms act as hydrogen bond acceptors, while the carbohydrazide moiety can form hydrogen bonds with amino acid residues in the binding pocket. The methyl group on the pyrazole ring could engage in hydrophobic interactions, further anchoring the ligand. The precise binding mode would determine the compound's potential as an inhibitor or activator of the protein. Studies on similar pyrazole-carboxamides have shown that these ligands can dock deeply within the binding pocket of target proteins, forming key hydrogen bonds that are critical for their inhibitory activity. nih.gov
Molecular docking programs can estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), which quantifies the strength of the interaction between the ligand and the protein. A lower binding energy indicates a more stable complex and, potentially, a more potent inhibitor.
For this compound, a hypothetical docking study against a panel of protein kinases could yield a range of binding affinities. The table below presents hypothetical data based on findings for structurally related pyrazole derivatives.
| Protein Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| VEGFR-2 | -8.5 | 2.5 | Cys919, Asp1046 |
| CDK2 | -7.9 | 5.1 | Leu83, Lys33 |
| Carbonic Anhydrase II | -7.2 | 10.2 | His94, Thr199 |
These in silico estimations are valuable for prioritizing compounds for further experimental testing. For example, pyrazole derivatives have shown promising inhibitory activity against various protein targets in docking studies, with some exhibiting low micromolar inhibition constants. nih.govtandfonline.com
In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME Prediction)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties. nih.gov Various computational models are used to predict these properties based on the chemical structure of the molecule.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption and distribution. A balanced lipophilicity is generally desired for oral bioavailability. Aqueous solubility is also crucial for a drug to be absorbed from the gastrointestinal tract.
For this compound, its predicted lipophilicity and solubility can be calculated using various online tools and software. The presence of the polar carbohydrazide group would likely contribute to its aqueous solubility, while the pyrazole ring and methyl group contribute to its lipophilicity.
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely drug candidate. This is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
In silico models can predict the oral bioavailability of a compound based on its physicochemical properties. For this compound, these predictions would indicate its potential to be an orally active drug. Studies on related pyrazole derivatives have shown that many possess acceptable in silico ADME profiles and good drug-likeness scores. elsevier.com
The table below presents a hypothetical in silico ADME profile for this compound.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 140.14 g/mol | Complies with Lipinski's Rule (<500) |
| logP | -0.5 | Indicates good aqueous solubility |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Aqueous Solubility (logS) | -1.2 | Soluble |
| Oral Bioavailability Score | 0.55 | Good |
Prediction of Metabolic Stability and Potential Metabolites
Computational, or in silico, methods are instrumental in the early stages of drug discovery and development for predicting the metabolic fate of new chemical entities. These theoretical investigations help to forecast the metabolic stability of a compound and identify its potential metabolites, offering critical insights into its pharmacokinetic profile. While specific experimental or computational studies on the metabolic stability and metabolite profile of this compound are not extensively available in the public domain, this section outlines the established theoretical methodologies that would be employed for such an investigation.
General Methodologies for Predicting Metabolic Stability:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their metabolic stability. For this compound, a QSAR model would analyze properties such as its molecular weight, lipophilicity (logP), and electronic characteristics to estimate its metabolic lability.
Machine Learning-Based Platforms: Several online platforms and software tools utilize machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. mdpi.com Tools like MetStabOn are designed to classify compounds into low, medium, or high metabolic stability categories based on their chemical structure. mdpi.com
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for potential metabolic reactions. dntb.gov.uaresearchgate.netresearchgate.netnih.gov A lower activation energy for a reaction at a specific site on the molecule suggests that this metabolic pathway is more likely to occur, indicating a potential point of metabolic instability.
Prediction of Potential Metabolites:
The identification of potential metabolites is crucial for understanding a compound's safety profile, as metabolites can sometimes be more active or toxic than the parent molecule. Computational tools predict metabolites by simulating the major Phase I and Phase II metabolic reactions.
For this compound, the following metabolic transformations would be computationally explored:
Phase I Metabolism (Functionalization):
Oxidation: The pyrazole ring, the N-methyl group, and the carbohydrazide moiety are all potential sites for oxidation by CYP enzymes. Computational tools would identify the most probable sites of oxidation. For instance, the N-methyl group could undergo N-demethylation to form 1H-pyrazole-5-carbohydrazide. The pyrazole ring itself could be hydroxylated.
Hydrolysis: The hydrazide group could be susceptible to hydrolysis, leading to the formation of 1-methyl-1H-pyrazole-5-carboxylic acid and hydrazine (B178648).
Phase II Metabolism (Conjugation):
If Phase I metabolism introduces functional groups like a hydroxyl group, these can undergo conjugation reactions. Computational models would predict potential glucuronidation, sulfation, or acetylation of the metabolites.
Commonly Used Computational Tools:
A variety of software tools are available to predict the metabolism of xenobiotics. These tools operate on different principles, including rule-based systems derived from known metabolic pathways and machine learning models. nih.gov
| Tool Name | Primary Function | Approach |
| SyGMa | Predicts metabolites from Phase I and II reactions. | Rule-based |
| GLORY/GLORYx | Predicts metabolites by considering the reactivity of sites towards CYP enzymes. | Combines machine learning with rule-based methods. |
| BioTransformer | Predicts metabolites from various enzymatic and microbial transformations. | Rule-based |
| pkCSM | Predicts a range of pharmacokinetic properties, including metabolism and toxicity. | Graph-based signatures |
In a theoretical investigation of this compound, these tools would be used to generate a ranked list of potential metabolites. This information would guide subsequent experimental studies to confirm the predicted metabolic pathways. While in silico predictions for this specific compound are not currently published, the established computational frameworks provide a clear roadmap for how its metabolic stability and potential metabolites would be theoretically investigated. semanticscholar.org
Chemical Reactivity, Derivatization, and Coordination Chemistry of 1 Methyl 1h Pyrazole 5 Carbohydrazide
Reactivity of the Carbohydrazide (B1668358) Moiety
The carbohydrazide group (-CONHNH₂) is a highly reactive functional group, primarily due to the nucleophilicity of the terminal amino group (-NH₂). This moiety readily participates in condensation, cyclization, acylation, and alkylation reactions.
The most prominent reaction of the carbohydrazide moiety is its condensation with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which are a class of Schiff bases. researchgate.netnih.gov This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, in a suitable solvent like ethanol (B145695) or methanol (B129727). rasayanjournal.co.in
The synthesis of a series of hydrazones can be achieved by reacting 1-methyl-1H-pyrazole-5-carbohydrazide with differently substituted aromatic carbonyl compounds. nih.govwho.int For instance, condensation with substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes in the presence of acetic acid yields the corresponding 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols. rasayanjournal.co.in These reactions are generally high-yielding and form the basis for creating extensive libraries of pyrazole-based Schiff bases. researchgate.net
Table 1: Examples of Hydrazone Synthesis from Carbohydrazides and Carbonyl Compounds
| Carbohydrazide Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 5-Methylpyrazine-2-carbohydrazide | Substituted Aromatic Aldehydes/Ketones | Methanol | Pyrazine-based Hydrazones | nih.govwho.int |
| 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | Substituted 3-Formylchromones | Acetic Acid/Methanol | Thieno[2,3-c]pyrazole Hydrazones | nih.gov |
The carbohydrazide functionality is a key precursor for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the hydrazide can be converted into stable five- or six-membered rings. For example, reacting a pyrazole (B372694) carbohydrazide with carbon disulfide in an alkaline medium can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. researchgate.net
In one study, the acid hydrazide derived from a pyrazolopyrimidine ester underwent cyclocondensation with benzoyl chloride in pyridine (B92270) to yield a fused triazole system. chem-soc.si Similarly, treatment of a thiocarbohydrazide (B147625) with carbon disulfide resulted in cyclization to a 1,3,4-thiadiazole derivative. researchgate.net These cyclization reactions are pivotal in generating complex heterocyclic scaffolds from relatively simple pyrazole precursors. beilstein-journals.orgtubitak.gov.tr
The nitrogen atoms of the carbohydrazide group are nucleophilic and can be readily acylated or alkylated. Acylation is typically achieved by treating the hydrazide with acyl chlorides or anhydrides in the presence of a base like pyridine. For example, N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide was synthesized by reacting the corresponding pyrazole-4-carboxylic acid with benzohydrazide (B10538) using coupling agents like EDC·HCl and HOBt. nih.gov
Alkylation of the hydrazide nitrogen atoms can be accomplished using alkyl halides. ucalgary.ca These reactions allow for the introduction of various substituents, further diversifying the chemical space of pyrazole derivatives.
Functional Group Transformations on the Pyrazole Ring
The pyrazole ring itself is an aromatic heterocycle and can undergo functional group transformations, primarily through electrophilic and nucleophilic substitution reactions.
The pyrazole ring is a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). nih.govmdpi.com The reaction mechanism involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. makingmolecules.commasterorganicchemistry.com
In substituted pyrazoles, the position of electrophilic attack is directed by the existing substituents. For the pyrazole nucleus, electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich carbon atom due to the electronic effects of the two nitrogen atoms. nih.govpharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com For instance, the Vilsmeier-Haack reaction, which introduces a formyl group (an electrophile), has been successfully applied to pyrazolone (B3327878) derivatives, typically attacking electron-rich positions. researchgate.net
Table 2: General Reactivity of the Pyrazole Ring
| Reaction Type | Preferred Position of Attack | Rationale | Reference |
|---|---|---|---|
| Electrophilic Substitution | Position 4 | Highest electron density due to combined effect of two N atoms. | nih.govpharmaguideline.com |
While the electron-rich pyrazole ring is generally resistant to nucleophilic attack, nucleophilic substitution can occur at positions 3 and 5, especially if the ring is activated by electron-withdrawing groups or if there is a good leaving group present at these positions. nih.govmdpi.com The C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms.
Reactions involving nucleophilic substitution on N-nitropyrazoles have been studied, where the nitro group can be displaced by various nucleophiles. acs.org Similarly, the synthesis of 5-substituted 1-methylpyrazoles has been achieved through regioselective nucleophilic substitution on activated 1-aminopyrazolium cations. acs.org The presence of a leaving group, such as a halogen, at the C5 position of the 1-methyl-1H-pyrazole ring would facilitate its displacement by a nucleophile, providing a route to a variety of 5-substituted derivatives.
Oxidation and Reduction Reactions at Specific Sites of the Ring
The pyrazole ring is generally considered a stable aromatic system, often resistant to oxidation and reduction reactions under standard conditions. Literature on the specific oxidation and reduction of the this compound ring is not available. However, considering the reactivity of related pyrazole derivatives, it can be inferred that the pyrazole ring in this compound would likely remain intact during typical oxidation or reduction processes aimed at other parts of the molecule.
Reactions involving strong oxidizing or reducing agents might lead to the degradation of the pyrazole ring, but specific products for this compound have not been documented. The presence of the carbohydrazide functional group introduces a site more susceptible to redox reactions than the pyrazole ring itself.
Coordination Chemistry with Metal Ions
The coordination chemistry of this compound has not been a specific focus of published research. The following subsections extrapolate potential behaviors based on the known coordination modes of similar pyrazole and carbohydrazide-containing ligands.
Ligating Properties and Denticity of this compound
Based on its structure, this compound possesses multiple potential donor atoms for coordination with metal ions: the N2 nitrogen of the pyrazole ring, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety. This allows for several possible coordination modes, including monodentate, bidentate, and potentially bridging behavior.
The most probable coordination mode is bidentate, involving the pyrazole ring's N2 nitrogen and the carbonyl oxygen of the hydrazide group, forming a stable five-membered chelate ring. The terminal amino group could also participate in coordination, leading to tridentate behavior, although this might be sterically hindered. The denticity would likely be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Fe(II/III), Zn(II), Co(II), Ni(II), Cd(II), Mn(II), Sn(IV))
There are no specific reports detailing the synthesis and characterization of metal complexes exclusively with this compound as the ligand. Generally, the synthesis of such complexes would involve the reaction of a metal salt (e.g., chloride, nitrate, sulfate) with the ligand in a suitable solvent. The resulting complexes would be characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements to determine their composition and the coordination environment of the metal ion.
Investigation of Supramolecular Assembly in Metal-Organic Frameworks (MOFs)
The use of this compound as a building block for metal-organic frameworks (MOFs) has not been documented. Its potential to act as a versatile ligand with multiple coordination sites suggests it could, in principle, be used to construct MOFs. The combination of the pyrazole ring and the carbohydrazide linker could lead to the formation of diverse network topologies and potentially interesting properties. However, without experimental studies, this remains a hypothetical application.
In Vitro Biological Activities and Mechanistic Investigations of 1 Methyl 1h Pyrazole 5 Carbohydrazide and Its Derivatives
Enzyme Inhibition Assays
Derivatives of 1-methyl-1H-pyrazole-5-carbohydrazide have been extensively evaluated for their ability to inhibit various enzymes, indicating their potential in treating a range of diseases, including diabetes and conditions associated with high uric acid levels.
Alpha-Glucosidase and Alpha-Amylase Inhibition for Anti-diabetic Potential
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus. nih.gov Several pyrazole (B372694) carbohydrazide (B1668358) derivatives have demonstrated significant inhibitory effects on these enzymes.
For instance, two synthesized pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), showed potent inhibition of both α-glucosidase and α-amylase. nih.govresearchgate.net Pyz-1 had an IC50 value of 75.62 ± 0.56 µM against α-glucosidase and 119.3 ± 0.75 µM against α-amylase. nih.govresearchgate.netmatilda.science Pyz-2 also exhibited strong inhibition with IC50 values of 95.85 ± 0.92 µM for α-glucosidase and 120.2 ± 0.68 µM for α-amylase. nih.govresearchgate.netmatilda.science These values are comparable to the standard drug Acarbose, which has IC50 values of 72.58 ± 0.68 µM for α-glucosidase and 115.6 ± 0.574 µM for α-amylase. nih.govresearchgate.net
Another derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), displayed moderate inhibitory activity with IC50 values of 310.57 ± 2.67 µM against α-glucosidase and 182.19 ± 3.20 µM against α-amylase. tandfonline.com A novel hybrid molecule, (Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide, emerged as a particularly potent inhibitor with IC50 values of 5.00±0.10 μg/mL for α-glucosidase and 15±0.35 μg/mL for α-amylase. researchgate.netscispace.com
The pyrazole motif has been identified as a versatile scaffold in medicinal chemistry, leading to the development of various pyrazole-based α-amylase inhibitors for the management of Type 2 diabetes. nih.gov
Table 1: α-Glucosidase and α-Amylase Inhibition by Pyrazole Carbohydrazide Derivatives
| Compound | Target Enzyme | IC50 Value | Reference Compound | IC50 of Reference |
|---|---|---|---|---|
| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 µM | Acarbose | 72.58 ± 0.68 µM |
| Pyz-1 | α-Amylase | 119.3 ± 0.75 µM | Acarbose | 115.6 ± 0.574 µM |
| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 µM | Acarbose | 72.58 ± 0.68 µM |
| Pyz-2 | α-Amylase | 120.2 ± 0.68 µM | Acarbose | 115.6 ± 0.574 µM |
| E-BMPC | α-Glucosidase | 310.57 ± 2.67 µM | Not Specified | Not Specified |
| E-BMPC | α-Amylase | 182.19 ± 3.20 µM | Not Specified | Not Specified |
| (Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide | α-Glucosidase | 5.00 ± 0.10 µg/mL | Not Specified | Not Specified |
| (Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazide | α-Amylase | 15 ± 0.35 µg/mL | Not Specified | Not Specified |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. researchgate.netmdpi.com Overproduction of this enzyme can lead to hyperuricemia and gout. nih.gov Pyrazole derivatives have been investigated as potential XO inhibitors.
In one study, the pyrazole derivatives Pyz-1 and Pyz-2 demonstrated remarkable inhibitory activity against xanthine oxidase, with IC50 values of 24.32 ± 0.78 µM and 10.75 ± 0.54 µM, respectively. nih.govresearchgate.netmatilda.science Another study on thiazolo-pyrazolyl derivatives identified compounds with promising XO inhibitory activity, with IC50 values ranging from 6.5 to 9 µM. nih.gov These findings suggest that the pyrazole carbohydrazide scaffold is a promising starting point for developing new treatments for gout. researchgate.net
Table 2: Xanthine Oxidase Inhibition by Pyrazole Carbohydrazide Derivatives
| Compound | IC50 Value | Reference Compound | IC50 of Reference |
|---|---|---|---|
| Pyz-1 | 24.32 ± 0.78 µM | Allopurinol | Not Specified |
| Pyz-2 | 10.75 ± 0.54 µM | Allopurinol | Not Specified |
| Thiazolo-pyrazolyl derivative Vq | 6.5-9 µM range | Allopurinol | Not Specified |
| Thiazolo-pyrazolyl derivative Vo | 6.5-9 µM range | Allopurinol | Not Specified |
| Thiazolo-pyrazolyl derivative Vh | 6.5-9 µM range | Allopurinol | Not Specified |
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) inhibitors (SDHIs) are a significant class of fungicides used in agriculture to protect crops. acs.org The pyrazole carboxamide structure is a key component in many SDHIs. medchemexpress.com Research has focused on designing novel pyrazole-4-carbohydrazides and related derivatives as potential SDH inhibitors.
One study synthesized a series of pyrazole-4-acetohydrazide derivatives and found several compounds with potent antifungal activity by targeting fungal SDH. acs.org For example, compound 6w was highly effective against Rhizoctonia solani with an EC50 value of 0.27 μg/mL, superior to the commercial fungicide boscalid. acs.org Another study designed pyrazole-4-sulfonohydrazide scaffolds and identified a compound (B6) that significantly inhibited SDH enzyme activity with an IC50 of 0.28 μg/mL. researchgate.net Further research into pyrazole-5-yl-amide derivatives also yielded compounds with excellent inhibitory activity against the fungus Valsa mali, with EC50 values as low as 0.48 mg/L, and these were validated as potential SDH inhibitors through molecular docking. nih.gov
Table 3: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Derivatives
| Compound Series | Specific Compound | Target Organism/Enzyme | Inhibitory Value (EC50/IC50) |
|---|---|---|---|
| Pyrazole-4-acetohydrazides | 6w | Rhizoctonia solani | 0.27 µg/mL (EC50) |
| Pyrazole-4-acetohydrazides | 6c | Fusarium graminearum | 1.94 µg/mL (EC50) |
| Pyrazole-4-acetohydrazides | 6f | Botrytis cinerea | 1.93 µg/mL (EC50) |
| Pyrazole-4-sulfonohydrazides | B6 | SDH Enzyme | 0.28 µg/mL (IC50) |
| Pyrazole-5-yl-amides | G22 | Valsa mali | 0.48 mg/L (EC50) |
| Pyrazole-5-yl-amides | G34 | Valsa mali | 0.57 mg/L (EC50) |
Investigation of Other Relevant Enzymatic Targets and Inhibition Kinetics
Beyond the aforementioned enzymes, pyrazole carbohydrazide derivatives have been investigated for their effects on other significant biological targets.
Enzyme kinetics studies on a potent pyrazole‐imidazopyridine hydrazone derivative revealed a reversible and non‐competitive mode of inhibition against both α-glucosidase and α-amylase. researchgate.netscispace.com This indicates that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's efficiency without blocking substrate binding directly.
Other pyrazole derivatives have shown inhibitory activity against different classes of enzymes. For example, certain sulfonamides incorporating pyrazole-carboxamide moieties were found to be isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. mdpi.com Additionally, novel pyrazole derivatives have been designed as potential inhibitors for PI3 kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov Some pyrazole-based compounds have also been identified as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme involved in the metabolic processes of cancer cells. nih.gov
Anticancer and Antiproliferative Studies
The pyrazole nucleus is a common scaffold in the development of anticancer agents. nih.govsrrjournals.com Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Evaluation of Cytotoxic Activity against Specific Cancer Cell Lines (e.g., A549, HL-60, HepG2, BT474, BGC823)
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives against human lung adenocarcinoma A549 cells. nih.govnih.govresearchgate.netkisti.re.kr Research has shown that these compounds can inhibit the growth of A549 cells in a dose- and time-dependent manner, often by inducing apoptosis (programmed cell death). nih.govnih.govnih.gov One study synthesized a series of nine 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, all of which showed inhibitory effects on A549 cell growth. nih.gov A subsequent study on related hydrazone derivatives identified a specific compound, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, as a potent inducer of apoptosis in A549 cells. nih.gov
The anticancer activity of pyrazole derivatives is not limited to lung cancer. Various pyrazole-based compounds have been tested against a range of human cancer cell lines. For instance, indole (B1671886) derivatives linked to a pyrazole moiety showed excellent cytotoxicity against HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cell lines, with some derivatives showing more potent inhibition than the standard drug doxorubicin. nih.gov Similarly, pyrazole-based compounds displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. uwc.ac.zaup.ac.za Another study tested four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) against breast cancer cell lines MCF7 and MDA-MB-231, with one compound (PYRIND) showing an IC50 of 39.7 ± 5.8 µM against MCF7 cells after 72 hours. researchgate.net
Table 4: Cytotoxic Activity of Pyrazole Carbohydrazide Derivatives Against Cancer Cell Lines
| Compound Series/Derivative | Cancer Cell Line | Activity/Result |
|---|---|---|
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Inhibited cell growth, induced apoptosis |
| (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent apoptosis inducer |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent growth inhibitors, induced apoptosis |
| Indole-pyrazole hybrids (Compounds 33 & 34) | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM (more potent than doxorubicin) |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | Moderate cytotoxicity (IC50: 61.7 ± 4.9 μM) |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | Moderate cytotoxicity (IC50: 81.48 ± 0.89 μM) |
| PYRIND | MCF-7 (Breast) | IC50: 39.7 ± 5.8 µM (after 72h) |
Investigation of Apoptosis Induction Mechanisms
Derivatives of this compound have been identified as potent inducers of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. Research indicates these compounds trigger apoptosis in various cancer cell lines, including A549 lung cancer cells, through multiple mechanisms. nih.govnih.govresearchgate.net The primary pathways involve the activation of the caspase cascade and the modulation of the Bcl-2 family of proteins. nih.govnih.govresearchgate.net
Studies have shown that certain pyrazole derivatives can significantly increase the activity of executioner caspases, such as Caspase-3. nih.govresearchgate.net The activation of Caspase-3 is a critical step in the apoptotic process, leading to the cleavage of cellular substrates and ultimately, cell death. Furthermore, these compounds have been observed to influence the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, they can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, facilitating the release of cytochrome c and subsequent activation of the caspase cascade. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have also been found to activate the tumor suppressor protein p53, which plays a central role in initiating the apoptotic response to cellular stress. nih.govrsc.org
The table below summarizes the observed apoptotic effects of various pyrazole-carbohydrazide derivatives on different cancer cell lines.
Table 1: Apoptosis Induction by Pyrazole-Carbohydrazide Derivatives
| Derivative Type | Cell Line | Observed Mechanism | Reference |
|---|---|---|---|
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | General apoptosis induction | nih.gov |
| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung) | General apoptosis induction | nih.gov |
| Pyrazole-tosylamide derivatives | MDA-MB-231 & MCF-7 (Breast) | Bcl-2 inhibition, Caspase-3 activation | nih.gov |
| (E)-...-1H-pyrazole-5-carbohydrazide hydrazone | A549 (Lung) | General apoptosis induction | researchgate.net |
| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7, A549, PC-3 | Bcl-2 inhibition; Bax, p53, and Caspase-3 activation | nih.gov |
Exploration of Cell Cycle Modulation Effects
In addition to inducing apoptosis, this compound derivatives have been shown to exert anticancer effects by modulating the cell cycle. The progression of the cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation. Various pyrazole derivatives have demonstrated the ability to cause cell cycle arrest at different phases—G1, S, and G2/M—depending on the specific compound and the cancer cell line. nih.govresearchgate.netdocumentsdelivered.com
For instance, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were found to arrest the cell cycle at the S phase in cancer cells. documentsdelivered.com Arrest at the S phase indicates interference with DNA synthesis. Other studies have reported pyrazole derivatives that induce a strong G2/M phase arrest in cell lines such as A549 and MDA-MB-231. researchgate.netsrrjournals.com This G2/M arrest prevents cells from entering mitosis, thereby halting their division. Furthermore, a different pyrazole analog was shown to cause a significant arrest at the G1 phase in HCT-116 cells, which prevents the initiation of DNA replication. nih.gov This broad capability to halt cell cycle progression at multiple checkpoints highlights a key mechanism of the antiproliferative activity of these compounds.
The table below details the effects of different pyrazole derivatives on cell cycle progression in various cancer cell lines.
Table 2: Cell Cycle Modulation by Pyrazole-Carbohydrazide Derivatives
| Derivative Type | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide | Not Specified | S Phase | documentsdelivered.com |
| Unnamed Pyrazole Derivative | A549 (Lung) | G2/M Phase | srrjournals.com |
| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole | MDA-MB-231 (Breast) | G2/M Phase | researchgate.net |
| Unnamed Pyrazole Derivative | HCT-116 (Colon) | G1 Phase | nih.gov |
| Indenopyrazole Analogue | Various Tumor Cells | G2/M Phase | semanticscholar.org |
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of the pyrazole carbohydrazide scaffold. These studies have revealed that modifications at various positions on the pyrazole ring system significantly influence the compound's biological activity. researchgate.netnih.gov
For 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, lipophilicity has been identified as a key factor for their inhibitory effects on A549 lung cancer cells. nih.gov Compounds with calculated logP values in the range of 3.12 to 4.94 demonstrated more potent activity. nih.gov Further studies on related hydrazone derivatives confirmed the importance of lipophilicity and highlighted that hydrazones derived from salicylaldehyde (B1680747) exhibited superior inhibitory effects. researchgate.netscribd.com
The nature and position of substituents on the pyrazole core are determinant factors for anticancer potency. nih.gov For example, in a series of 1,3,4,5-tetrasubstituted pyrazoles, analogs containing chlorine and bromine groups on a para-substituted benzene (B151609) ring showed excellent cytotoxicity. srrjournals.com In another study of aminopyrazole derivatives, a 3-unsubstituted pyrazole scaffold was found to be a key determinant for antiproliferative activity. nih.gov These SAR studies provide a rational basis for the design and synthesis of new, more effective pyrazole-based anticancer agents. researchgate.netresearchgate.net
Antioxidant Activity Assessment
Radical Scavenging Capacity (e.g., DPPH, ABTS assays)
Many pyrazole carbohydrazide derivatives have demonstrated significant antioxidant properties, which are often evaluated through their ability to scavenge stable free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common methods used for this purpose. lew.romdpi.comnih.gov
In the DPPH assay, the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. lew.ronih.gov Numerous studies have reported the DPPH radical scavenging potential of pyrazole derivatives, with some compounds showing activity comparable or superior to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.comjmchemsci.comnih.gov For example, certain dihydropyrazole-carbohydrazide derivatives exhibited IC50 values for DPPH scavenging ranging from 16 to 38 µM, comparable to ascorbic acid (IC50 = 13 µM). mdpi.com Similarly, some pyrazoline and pyrazole derivatives showed notable DPPH scavenging with SC50 values between 9.91 and 15.16 µg/mL. lew.ro
The ABTS assay, which involves electron transfer, is often considered more sensitive. mdpi.com Pyrazole derivatives have also shown potent scavenging activity in this assay. lew.ronih.gov
Table 3: Radical Scavenging Activity of Pyrazole Derivatives (DPPH Assay)
| Derivative Type | Activity (IC50/SC50) | Reference |
|---|---|---|
| Pyrazoline/Pyrazole derivatives | 9.91-15.16 µg/mL (SC50) | lew.ro |
| Dihydropyrazole-carbohydrazides | 16-38 µM (IC50) | mdpi.com |
| Thienopyrazole derivative | 4.49 µg/mL (IC50) | mdpi.com |
| 2-Oxo-3H-pyrimidine derivative | Excellent activity vs. Ascorbic Acid | jmchemsci.com |
| 1,3-disubstituted-1H-pyrazol-5-ols | Moderate activity | researchgate.net |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a compound to act as a reductant (i.e., an antioxidant). sigmaaldrich.comsigmaaldrich.com The assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in the presence of an antioxidant. researchgate.net
Cellular Antioxidant Activity Evaluation
While chemical assays like DPPH and FRAP are valuable for initial screening, evaluating antioxidant activity in a cellular context provides more biologically relevant information. Cellular assays can account for factors like cell uptake, metabolism, and interaction with cellular components.
One such method is the oxidative erythrocyte hemolysis assay, which measures the ability of an antioxidant to protect red blood cells from damage and lysis induced by free radicals. researchgate.netnih.gov Certain functionalized pyrazole derivatives have been shown to possess promising antioxidant properties in this assay. nih.gov This suggests that these compounds can effectively protect cellular membranes from lipid peroxidation.
Additionally, some pyrazole derivatives have been shown to inhibit NADPH oxidase activity in human platelets. semanticscholar.org Since NADPH oxidase is a major source of cellular reactive oxygen species (ROS), its inhibition represents a significant cellular antioxidant effect. semanticscholar.org These findings from cellular-based assays confirm that the antioxidant potential of pyrazole derivatives observed in chemical tests can translate into protective effects in a biological environment. mdpi.com
Antimicrobial Efficacy
Derivatives of the pyrazole nucleus are recognized for their wide range of pharmacological properties, including significant antimicrobial activities. nih.gov The carbohydrazide moiety is also a key pharmacophoric group in many therapeutically useful substances. nih.gov The combination of these two structural features in this compound derivatives has prompted investigations into their efficacy against various microbial pathogens.
Antibacterial Activity (against Gram-positive and Gram-negative strains)
The antibacterial potential of pyrazole derivatives has been extensively studied, showing activity against both Gram-positive and Gram-negative bacteria by targeting different metabolic pathways. nih.gov Research into novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties has demonstrated notable antibacterial activity. One particular derivative exhibited significant efficacy against Pseudomonas syringae pv. actinidiae, with a MIC90 value of 1.56 mg/L, which was superior to the positive controls allicin (B1665233), bismerthiazol, and streptomycin (B1217042) sulfate. nih.gov
Schiff base derivatives of pyrazoles have also been a focus of antibacterial research. jocpr.comresearchgate.netnih.goveurjchem.com Studies on various pyrazole derivatives have reported moderate to high antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.egjohnshopkins.edu For instance, some pyrazole derivatives have shown potent inhibitory activity against B. subtilis and P. vulgaris. johnshopkins.edu The minimum inhibitory concentration (MIC) for some pyrazole derivatives has been recorded at values as low as 12.5 μg/ml. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-5-amine derivative (7b) | Pseudomonas syringae pv. actinidiae | MIC90 | 1.56 mg/L | nih.gov |
| Pyrazole Derivative | E. coli | MIC | 16 µg/ml | nih.gov |
| Pyrazole Derivative | A. baumannii | MIC | 0.78 µg/ml | nih.gov |
| Pyrazole Schiff Base | S. aureus | Inhibition Zone | Moderate to High | ekb.eg |
Antifungal Activity
The antifungal properties of pyrazole derivatives are a significant area of investigation. nih.govrsc.org A study on novel 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties found that one compound displayed potent antifungal activity against Valsa mali, with an EC50 value of 0.64 mg/L. This was significantly more potent than allicin (EC50 = 26.0 mg/L) but less so than tebuconazole (B1682727) (EC50 = 0.33 mg/L). nih.gov In vivo experiments further confirmed this compound's ability to inhibit V. mali infection on apples at a concentration of 100 mg/L, comparable to the positive control. nih.gov
Further research into 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed that some of these compounds exhibit excellent and broad-spectrum in vitro antifungal activities. arabjchem.orgresearchgate.netbohrium.com For example, one derivative showed good antifungal activity against G. zeae (EC50 of 13.1 mg/L), B. dothidea (EC50 of 14.4 mg/L), F. prolifeatum (EC50 of 13.3 mg/L), and F. oxysporum (EC50 of 21.4 mg/L). arabjchem.orgresearchgate.net
Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Fungal Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-5-amine derivative (7f) | Valsa mali | EC50 | 0.64 mg/L | nih.gov |
| 1-Substituted Pyrazole Carboxamide (Y13) | Gibberella zeae | EC50 | 13.1 mg/L | arabjchem.orgresearchgate.net |
| 1-Substituted Pyrazole Carboxamide (Y13) | Botryosphaeria dothidea | EC50 | 14.4 mg/L | arabjchem.orgresearchgate.net |
| 1-Substituted Pyrazole Carboxamide (Y13) | Fusarium prolifeatum | EC50 | 13.3 mg/L | arabjchem.orgresearchgate.net |
| 1-Substituted Pyrazole Carboxamide (Y13) | Fusarium oxysporum | EC50 | 21.4 mg/L | arabjchem.orgresearchgate.net |
| Fused Pyrazole-pyrimidine Derivative | Aspergillus fumigatus | MIC | 6.25 µg/ml | nih.gov |
Urease Inhibition Assays
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. frontiersin.org Pyrazole derivatives have been investigated as potential urease inhibitors. researchgate.net In vitro enzyme inhibition studies of novel pyrazoline derivatives showed that they were more potent than the standard inhibitor acetohydroxamic acid against the urease enzyme. researchgate.net Some synthesized derivatives of 1-(3-nitropyridin-2-yl)piperazine, which can be conceptually related to substituted pyrazoles, were found to be highly active urease inhibitors, with IC50 values significantly lower than that of the standard thiourea. frontiersin.org
Table 3: Urease Inhibition by Selected Pyrazole and Related Derivatives
| Compound Series | Most Active Compound | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazoline Derivatives | Compound 2m | 7.21 ± 0.09 | 251.74 (Acetohydroxamic acid) | researchgate.net |
| 1-(3-nitropyridin-2-yl)piperazine Derivatives | Compound 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |
Other Pharmacological Research Areas
Beyond antimicrobial applications, derivatives of this compound are being explored for other therapeutic potentials in vitro.
Anti-inflammatory Pathways (In Vitro Models)
Pyrazole derivatives have a long history in anti-inflammatory research, with the pyrazolone (B3327878) antipyrine (B355649) being one of the first synthetic drugs used for its anti-inflammatory properties. nih.gov Modern research continues to explore this area. For example, pyrazolo[1,5-a]quinazoline derivatives have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a key pathway in inflammation. mdpi.com This screening identified several compounds with anti-inflammatory activity. mdpi.com Similarly, pyrazole-based Schiff bases have been evaluated for their inhibitory effects against protein denaturation and proteinase enzymes, both relevant in vitro models for inflammation. mdpi.com Certain pyrazole derivatives have shown effective anti-inflammatory action in carrageenan-induced rat paw edema tests, a common in vivo model that complements in vitro findings. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Type | In Vitro Model/Target | Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | LPS-induced NF-κB transcriptional activity | Identified 13 compounds with IC50 < 50 µM | mdpi.com |
| Pyrazole-based Schiff Base | Protein denaturation inhibition | Showed higher inhibitory effect than diclofenac (B195802) sodium | mdpi.com |
| Pyrazole-based Schiff Base | Proteinase enzyme inhibition | Showed higher inhibitory effect than diclofenac sodium | mdpi.com |
Neuroprotective Effects (In Vitro Models)
The neuroprotective potential of pyrazole derivatives is an emerging area of research. nih.gov In vitro studies using an N-methyl-D-aspartate (NMDA) toxicity paradigm have shown that some pyrazole derivatives exhibit neuroprotective activity. nih.gov Other studies have focused on the inhibition of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. mdpi.comnih.gov Certain pyrazole-based Schiff bases have demonstrated a high inhibitory effect on AChE. mdpi.comnih.gov Additionally, pyrazole derivatives have been investigated for their neuroprotective potential in a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model, which is relevant to Parkinson's disease research. turkjps.org These studies suggest that the pyrazole scaffold is a promising starting point for the development of agents targeting neurodegenerative pathways. turkjps.orgmdpi.com
Table 5: In Vitro Neuroprotective Activity of Selected Pyrazole Derivatives
| Compound Type | In Vitro Model/Target | Finding | Reference |
|---|---|---|---|
| Pyrazole-based Schiff Base (7f) | Acetylcholinesterase (AChE) Inhibition | 62.11 ± 0.04% inhibition | mdpi.comnih.gov |
| Pyrazole-based Schiff Base (5d) | Acetylcholinesterase (AChE) Inhibition | 62.00 ± 0.04% inhibition | mdpi.comnih.gov |
| N-propananilide pyrazole derivative | 6-OHDA-induced neurotoxicity | All tested compounds showed neuroprotectivity | turkjps.org |
Antinociceptive Mechanisms (In Vitro Models)
Direct in vitro studies delineating the specific antinociceptive mechanisms of this compound are not extensively detailed in the reviewed literature. However, research on closely related pyrazole carbohydrazide derivatives provides insights into potential mechanisms of action. For instance, studies on other heterocyclic pyrazole derivatives have suggested that their antinociceptive and anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes. uni.lunih.gov
One such derivative, 1,5-diphenyl-1H-pyrazole-3-carbohydrazide (1,5-DHP), has been shown to inhibit both COX-1 and COX-2 in vitro. uni.lu This inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, such as PGE2, which are key mediators of pain and inflammation. uni.lu The antinociceptive effects of some pyrazole derivatives have been observed to be more pronounced in the inflammatory phase of pain models, which is consistent with a mechanism involving the inhibition of inflammatory mediators. uni.lucapes.gov.br Furthermore, some pyrazole derivatives have been found to reduce the concentration of other inflammatory mediators like tumor necrosis factor-alpha (TNF-α). uni.lu While these findings pertain to derivatives, they suggest that a plausible in vitro antinociceptive mechanism for this compound could involve the modulation of inflammatory pathways, including the inhibition of COX enzymes.
Antiparasitic Investigations (e.g., Antimalarial, Leishmanicidal, Trypanocidal)
The antiparasitic potential of this compound and its derivatives has been the subject of several in vitro investigations, revealing a range of activities against various parasites.
Notably, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated potent anthelmintic activity against the parasitic nematode Haemonchus contortus. tcgls.comnih.govresearchgate.netmonash.edu In vitro screening of these compounds identified several potent derivatives that inhibit the development of the fourth larval (L4) stage of H. contortus with sub-nanomolar potencies. tcgls.comnih.govmonash.edu These derivatives also displayed high selectivity towards the parasite when tested against a human cell line. tcgls.comnih.govmonash.edu The mechanism of action for this class of compounds is believed to involve the inhibition of mitochondrial respiration in the parasite. researchgate.netnih.gov
Some of these derivatives have also shown promising activity against other parasitic nematodes, including hookworms and whipworms. tcgls.comnih.gov
**Table 1: In Vitro Anthelmintic Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives against *Haemonchus contortus***
| Compound | L4 Stage Inhibition IC50 (µM) |
|---|---|
| Tolfenpyrad | 0.03 |
| SN00799639 | 0.29 |
Data sourced from ResearchGate. researchgate.net
In the realm of protozoan parasites, new carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine have been evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govscienceopen.com These studies have shown that the biological activity of these derivatives against both trypomastigote and amastigote forms of the parasite is influenced by their stereoelectronic and physicochemical properties. nih.govscienceopen.com
Furthermore, a broader review of pyrazole carbohydrazide derivatives indicates their potential as a source of various antiparasitic agents, with documented antimalarial, trypanocidal, and leishmanicidal activities. nih.gov For instance, imidazole (B134444) and pyrazole derivatives have been found to inhibit the iron-superoxide dismutase (Fe-SOD) activity in T. cruzi and Leishmania species, an enzyme crucial for the parasites' antioxidant defense. nih.gov Specifically, pyrazole-based benzo[g]phthalazine (B3188949) derivatives have demonstrated in vitro activity against Leishmania infantum and Leishmania braziliensis. researchgate.net
Table 2: Investigated Antiparasitic Activities of Pyrazole Carbohydrazide Derivatives
| Activity | Target Organism(s) |
|---|---|
| Anthelmintic | Haemonchus contortus, Hookworms, Whipworms |
| Trypanocidal | Trypanosoma cruzi |
| Leishmanicidal | Leishmania infantum, Leishmania braziliensis |
| Antimalarial | Plasmodium falciparum |
Information compiled from multiple sources. tcgls.comnih.govnih.govscienceopen.comnih.govresearchgate.netmdpi.com
Advanced Analytical Method Development for 1 Methyl 1h Pyrazole 5 Carbohydrazide
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analytical assessment of 1-methyl-1H-pyrazole-5-carbohydrazide. Its high resolution and sensitivity make it ideal for separating the target compound from closely related structural analogues and potential degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for this compound typically involves a systematic approach to optimize chromatographic conditions. Reversed-phase HPLC (RP-HPLC) is the most common modality due to the compound's polarity.
Method development begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides excellent retention and separation for a wide range of organic molecules. ijcpa.in The mobile phase composition is then optimized through a series of experiments, balancing organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers (e.g., phosphate, acetate, or modifiers like formic or trifluoroacetic acid) to achieve optimal peak shape, retention time, and resolution. ijcpa.insielc.com Detection is typically performed using a UV detector, with the wavelength selected based on the maximum absorbance of the pyrazole (B372694) chromophore.
A proposed set of starting conditions for an RP-HPLC method is detailed in the table below.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph with UV or DAD Detector | Standard for purity and impurity analysis. pensoft.net |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and high efficiency for pyrazole derivatives. ijcpa.in |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 4.0) (40:60 v/v) | A common solvent combination offering good separation for polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. ijcpa.in |
| Detection | UV at 230 nm | Pyrazole rings typically exhibit strong absorbance in this region. |
| Column Temp. | 25 °C | Ensures reproducibility by controlling retention time variability. ijcpa.in |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase | Ensures compatibility and good peak shape. |
Validation of Chromatographic Methods
Once an HPLC method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose. ijnrd.org Validation demonstrates that the method is accurate, precise, and reliable.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is confirmed by analyzing blank samples, placebos, and stressed samples to ensure no interfering peaks are present at the retention time of the analyte. ijnrd.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5 to 6 concentrations, with the relationship assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovery is calculated. Acceptance criteria are typically within 98.0% to 102.0%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same conditions.
Intermediate Precision (Inter-day precision): Analysis performed by different analysts, on different days, or with different equipment. The relative standard deviation (%RSD) for precision studies should typically be not more than 2%. ijnrd.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net
Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Attribute Measured | Typical Acceptance Criterion |
| Specificity | Analyte peak purity and resolution from other peaks | Peak is free of interference; Resolution > 2 |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision | Relative Standard Deviation (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 |
Stability-Indicating HPLC Methods for Degradation Product Analysis
A crucial aspect of quality control is ensuring the stability of the compound over time. A stability-indicating analytical method (SIAM) is a validated quantitative method that can detect changes in the properties of the drug substance and drug product over time. For this compound, this involves developing an HPLC method capable of separating the intact compound from its potential degradation products.
To develop and validate a SIAM, forced degradation (stress testing) studies are performed. The bulk compound is subjected to harsh conditions to intentionally induce degradation. nih.gov The resulting samples are then analyzed to demonstrate that the method can effectively separate the newly formed degradation peaks from the main compound peak. The hydrazide functional group is known to be susceptible to hydrolysis, which is a primary degradation pathway to investigate. nih.govpensoft.net
Table 3: Typical Forced Degradation Conditions for Stability-Indicating Method Development
| Stress Condition | Typical Reagent and Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | To assess degradation in acidic environments. pensoft.net |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room or elevated temp. | To assess degradation in alkaline environments, often a key pathway for hydrazides. nih.govpensoft.net |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), at room temp. | To evaluate susceptibility to oxidative degradation. nih.gov |
| Thermal Degradation | Dry heat (e.g., 105 °C) for a specified period | To assess the effect of high temperature on the solid-state stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To determine if the compound is light-sensitive. |
Other Analytical Techniques for Quality Control and Formulation Analysis
While HPLC is the primary tool for purity and stability, a comprehensive quality control strategy incorporates other analytical techniques for structural confirmation and characterization.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation and confirmation of this compound. mdpi.com They provide detailed information about the molecular structure, confirming the position of the methyl group and the integrity of the pyrazole ring and carbohydrazide (B1668358) side chain.
Infrared (IR) Spectroscopy: Provides information on the functional groups present in the molecule. Characteristic absorption bands for the N-H (hydrazide), C=O (amide), and C=N (pyrazole ring) bonds can confirm the compound's identity. mdpi.com
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its fragmentation pattern, which serves as a fingerprint for identification. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities and degradation products.
Gas Chromatography (GC): Can be used as an alternative chromatographic method, particularly for assessing volatile impurities or related substances that may be present from the synthesis process.
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional molecular structure in the solid state.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, providing fundamental confirmation that the correct empirical formula has been achieved.
Emerging Research Directions and Prospects for 1 Methyl 1h Pyrazole 5 Carbohydrazide Research
Rational Design and Synthesis of Next-Generation Pyrazole-Carbohydrazide Derivatives
The rational design of novel 1-methyl-1H-pyrazole-5-carbohydrazide derivatives is a key area of contemporary research, aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. This approach involves systematic structural modifications and a deep understanding of structure-activity relationships (SAR).
A notable example of rational design involves the synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. nih.gov In these studies, researchers systematically varied the substituents on the aryl rings to investigate their impact on cytotoxicity. The findings revealed that the lipophilicity of the compounds, as indicated by their logP values, played a crucial role in their inhibitory effects on cancer cell growth, with optimal activity observed within a specific logP range of 3.12-4.94. nih.gov
Another area of active investigation is the development of 1-methyl-1H-pyrazole-5-carboxamide derivatives. Through medicinal chemistry optimization, modifications to different parts of the hybrid structure of initial hits have been targeted to elucidate the SAR. nih.gov This iterative process of design and synthesis has led to the identification of potent anthelmintic agents. nih.gov The synthesis of these derivatives often involves established chemical reactions, allowing for the creation of diverse compound libraries for biological screening. nih.gov
The pyrazole (B372694) scaffold itself is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties. mdpi.com The synthesis of 3,4,5-substituted pyrazole derivatives, for instance, can be achieved through a one-pot method, enabling efficient exploration of the chemical space around the core structure. nih.gov
Table 1: Examples of Rationally Designed Pyrazole-Carbohydrazide Derivatives and their Biological Targets
| Compound Class | Target/Application | Key Findings |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Anti-cancer (A549 lung cancer cells) | Lipophilicity is a key determinant of activity. nih.gov |
| 1-Methyl-1H-pyrazole-5-carboxamides | Anthelmintic (Haemonchus contortus) | SAR studies led to potent sub-nanomolar inhibitors. nih.gov |
| 3,4,5-Substituted pyrazoles | Meprin α and β inhibitors | Introduction of acidic moieties increased activity against meprin β. nih.gov |
Multi-Targeted Ligand Design Strategies Based on the Scaffold
The inherent versatility of the this compound scaffold makes it an attractive platform for the design of multi-targeted ligands, which can simultaneously modulate multiple biological pathways. This strategy is particularly relevant in complex diseases like cancer, where targeting a single protein is often insufficient.
The pyrazole ring is a key component in numerous multi-targeted kinase inhibitors. mdpi.comresearchgate.net For example, pyrazole-based compounds have been designed to inhibit several receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival. The ability of the pyrazole scaffold to fit into the ATP-binding pocket of various kinases makes it a valuable starting point for developing broad-spectrum inhibitors. mdpi.com
Research has also focused on designing pyrazole-based inhibitors that target multiple kinases within a specific signaling pathway. For instance, a series of bi-aryl pyrazole derivatives were designed as anti-angiogenic agents by targeting VEGFR-2 kinase. mdpi.com The development of pan-RAF inhibitors, which target multiple members of the RAF kinase family, further illustrates the potential of the pyrazole scaffold in multi-target drug design. mdpi.com
Advanced Computational Modeling for Deeper Mechanistic Elucidation
Advanced computational modeling techniques, such as molecular docking and Density Functional Theory (DFT), are increasingly being employed to gain a deeper understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives. tandfonline.comnih.gov
Molecular docking studies have been instrumental in predicting the binding modes of pyrazole derivatives within the active sites of their biological targets. For example, in a study of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide as an inhibitor of α-glucosidase and α-amylase, molecular docking revealed the specific interactions responsible for its inhibitory activity. tandfonline.com These in silico studies are often complemented by in vitro enzyme inhibition assays to validate the computational predictions. tandfonline.com
DFT calculations provide insights into the electronic properties of these molecules, such as their frontier molecular orbital energies and electrostatic potential, which are crucial for their reactivity and interaction with biological macromolecules. tandfonline.com These computational approaches not only help in elucidating the mechanism of action but also guide the rational design of more potent and selective inhibitors. nih.gov
In silico studies have also been used to screen large libraries of pyrazole derivatives against a panel of cancer-related protein targets, identifying promising candidates for further experimental validation. nih.gov
Applications in Chemical Probes and Biological Tool Development
While the direct application of this compound as a chemical probe is an emerging area, the inherent properties of the carbohydrazide (B1668358) moiety suggest its potential in the development of valuable biological tools. The hydrazide group can serve as a versatile chemical handle for conjugation to other molecules, such as fluorescent dyes or affinity tags.
For instance, the hydrazide functional group is known to be a useful ligand in immobilized metal ion affinity chromatography (IMAC), a technique used for purifying proteins and other biomolecules. This suggests that this compound could be immobilized on a solid support and used to selectively capture and study proteins that bind to the pyrazole scaffold.
Furthermore, the development of fluorescently labeled derivatives of this compound could enable the visualization of its subcellular localization and interaction with its biological targets in living cells. Such fluorescent probes would be invaluable for studying the compound's mechanism of action and for high-throughput screening of new drug candidates.
Synergistic Research with Other Heterocyclic Systems for Enhanced Bioactivity
A promising strategy to enhance the biological activity of this compound is through molecular hybridization, which involves combining the pyrazole scaffold with other bioactive heterocyclic systems. ekb.egnih.gov This approach can lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
For example, the hybridization of pyrazole with thiazole (B1198619) has yielded compounds with significant anti-proliferative and kinase inhibitory activities. ekb.eg Similarly, pyrazole-phthalazine hybrids have been synthesized and shown to be potent α-glucosidase inhibitors, demonstrating the potential of this strategy in developing new anti-diabetic agents. nih.gov
The combination of pyrazole with other heterocycles can result in synergistic effects, where the hybrid molecule exhibits greater activity than the sum of its individual components. ekb.eg This synergy can arise from the ability of the hybrid to interact with multiple binding sites on a single target or to modulate multiple targets in a signaling pathway.
Table 2: Examples of Bioactive Pyrazole-Based Heterocyclic Hybrids
| Hybrid System | Target/Application | Observed Outcome |
| Pyrazole-Thiazole | Anti-cancer, Kinase inhibition | Potent activity against BRAFV600E kinases and antiproliferative activity. ekb.eg |
| Pyrazole-Phthalazine | α-Glucosidase inhibition | Significantly higher activity than the standard drug Acarbose. nih.gov |
| Pyrazole-Benzimidazole | Anti-ulcer, Anticancer | Development of promising anticancer leads. |
| Pyrazole-Pyranopyrazole | Anticholinesterase activity | Selectivity towards acetylcholinesterase (AChE). mdpi.com |
Q & A
Q. What are established synthetic routes for 1-methyl-1H-pyrazole-5-carbohydrazide, and what reaction conditions optimize yield?
Synthesis typically involves cyclization or condensation reactions. For example:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using POCl₃ at 120°C to yield oxadiazole derivatives, as demonstrated in the synthesis of pyrazole-oxadiazole hybrids .
- Vilsmeier-Haack Reaction : This method is effective for introducing aldehyde groups into pyrazole cores. For instance, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃/DMF to generate carbaldehyde intermediates, which can be further functionalized .
Optimization Tips : Use anhydrous conditions and monitor reaction progress via TLC. Yields improve with stoichiometric control of POCl₃ and slow heating rates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- Crystallography : SHELXL software refines X-ray diffraction data to resolve molecular geometry and hydrogen-bonding networks. For example, bond angles and torsional strains in pyrazole-carboxylic acid derivatives were validated using SHELXL .
Advanced Research Challenges
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, helps model electron density distributions in pyrazole derivatives .
- Molecular Docking : Use software like AutoDock to simulate interactions between derivatives and biological targets (e.g., androgen receptors in prostate cancer). Compound H24 showed strong binding affinity in silico before in vitro validation .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : Anticonvulsant activity of hydrazide derivatives varied between MES (maximal electroshock) and subcutaneous pentylenetetrazol (scPTZ) assays .
- Resolution Strategies :
- Assay Standardization : Control variables like animal models and dosage regimens.
- Structural Tweaks : Modify substituents (e.g., chloro or methoxy groups) to enhance target specificity.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 1-phenyl-1H-pyrazole-5-carbaldehyde derivatives) to identify activity trends .
Q. What strategies improve the crystallographic refinement of pyrazole-carbohydrazide derivatives?
- SHELX Workflow :
- Troubleshooting : For twinned crystals, employ the TWINROTMAT command in SHELXL to refine twin laws .
Methodological Considerations
Q. How to synthesize and characterize fused heterocyclic systems from pyrazole-carbohydrazide precursors?
- Fused [5-5] Systems : React 5-azido-pyrazole-carbaldehydes with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles. Temperature controls product selectivity: reflux yields dihydro derivatives, while room temperature forms amine-substituted products .
- Characterization : Use HRMS for molecular weight confirmation and 2D NMR (COSY, HSQC) to assign fused-ring protons .
Q. What are the safety and handling protocols for pyrazole-carbohydrazide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
